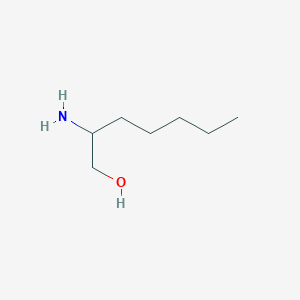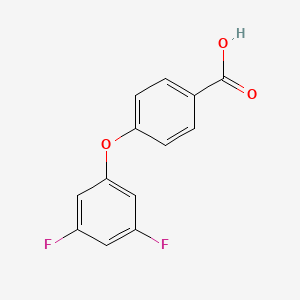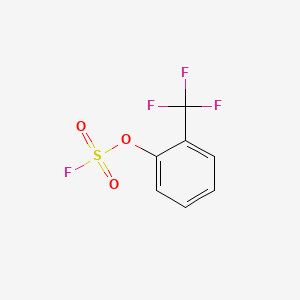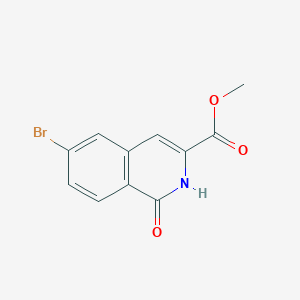
2-Aminoheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoheptan-1-ol is an organic compound with the molecular formula C7H17NO. It is a derivative of heptane, where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminoheptan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitroheptan-1-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of heptanal with ammonia and hydrogen in the presence of a nickel catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-nitroheptan-1-ol. This process is carried out under high pressure and temperature to ensure complete reduction of the nitro group to an amino group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst is used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 2-Ketoheptan-1-ol or 2-Heptanal.
Reduction: 2-Aminoheptane.
Substitution: 2-Chloroheptan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Aminoheptan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Aminoheptan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or activating their function. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoheptane: Similar structure but lacks the hydroxyl group.
2-Amino-6-methylheptane: Similar structure with an additional methyl group.
Heptylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Aminoheptan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C7H17NO |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
2-aminoheptan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-5-7(8)6-9/h7,9H,2-6,8H2,1H3 |
InChI-Schlüssel |
PKGKENZMQLXYCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)



![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine](/img/structure/B13554407.png)


![5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13554419.png)
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)
